3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
Overview
Description
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromo-substituted isoindoline ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate typically involves the following steps:
Bromination: The starting material, isoindoline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.
Acetylation: The brominated isoindoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the acetate group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted isoindoline derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindoline ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
- 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
- 4-(5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
3-(5-bromo-1,3-dioxoisoindol-2-yl)propyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-8(16)19-6-2-5-15-12(17)10-4-3-9(14)7-11(10)13(15)18/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGZECMPSOWECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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